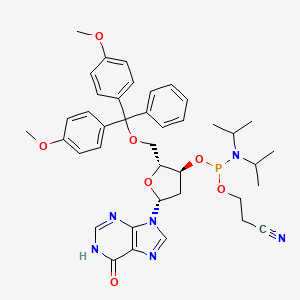

![molecular formula C20H16Cl3N3O4 B608188 8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one CAS No. 1361227-90-8](/img/structure/B608188.png)

8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one

Overview

Description

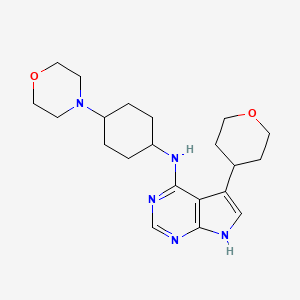

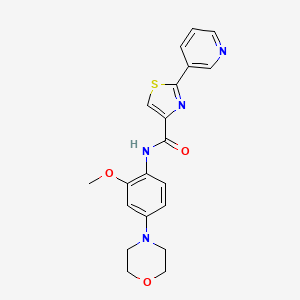

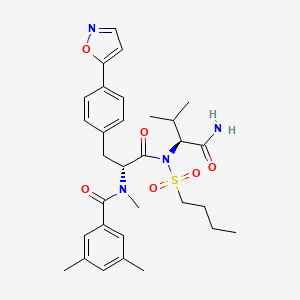

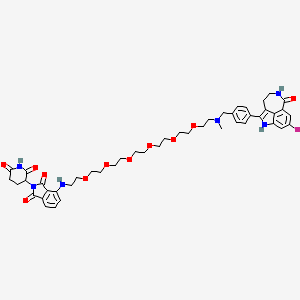

This compound is a quinolinone derivative, which is a class of compounds that are often bioactive and have been studied for their potential medicinal properties . The presence of nitro, chloro, and amino groups in the molecule suggests that it could have interesting reactivity.

Synthesis Analysis

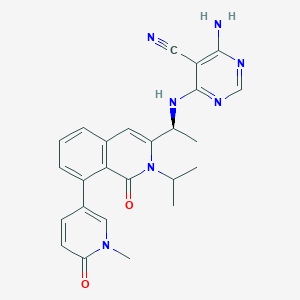

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinolinone core, followed by various functional group interconversions and substitutions to introduce the chloro, amino, nitro, and butanoyl groups .Molecular Structure Analysis

The molecular structure of this compound includes a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. It also has several substituents, including a 2,4-dichlorophenylamino group, a 3-methylbutanoyl group, and a nitro group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitro group could potentially undergo reduction reactions, and the chloro groups could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Derivatives

Synthesis Processes : Compounds related to 8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one have been synthesized through various chemical processes. These include nucleophilic substitution and rearrangements of chloro-nitroquinolines to produce heterocycloquinolines and imidazoquinolines, demonstrating the versatility of these compounds as precursors for generating bifunctionality required for building heterocyclic rings (Khodair et al., 1999).

Derivative Formation : The reaction of chloro-nitroquinolines with various reagents like benzylamine, amino acids, and salicylaldehyde leads to the formation of different derivatives like hydroxy-imidazoquinolines and benzopyranoquinolines. These reactions showcase the potential for creating a wide range of chemically diverse molecules for different applications (Khodair et al., 1999).

Pharmacological and Biological Activities

Antimalarial Properties : Some derivatives have shown promising results against malaria. For instance, certain quinoline derivatives have been synthesized and evaluated for their antimalarial activity, demonstrating the potential of these compounds in developing new therapeutic agents (Zheng, Chen, & Gao, 1991).

Antibacterial Properties : There is evidence of antibacterial activity in some 8-nitrofluoroquinolone derivatives. These compounds have shown interesting activity against both gram-positive and gram-negative strains, highlighting their potential in the field of antibacterial drug development (Al-Hiari et al., 2007).

Potential in Cancer Therapy : Some quinoline derivatives have exhibited significant anticancer activity. For example, certain synthesized 4-aryl(alkyl)amino-3-nitroquinolines showed promising results against human lung and colon cancer cell lines, indicating their potential use in cancer therapy (Chauhan et al., 2015).

Chemical Properties and Applications

Chemical Reduction and Transformation : Studies have demonstrated the reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst, an important reaction in the chemical transformation of these compounds (Watanabe et al., 1984).

Formation of Novel Compounds : The research has also focused on the formation of new compounds like pyrroloquinolines and quinoline proton sponges, which could have various applications in chemical and pharmaceutical industries (Dyablo et al., 2015).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one' involves the reaction of 2,4-dichloroaniline with 3-methylbutanoyl chloride to form the intermediate 2,4-dichloro-N-(3-methylbutanoyl)aniline. This intermediate is then reacted with 8-chloro-5-nitroquinolin-4(1H)-one in the presence of a base to yield the final product.", "Starting Materials": [ "2,4-dichloroaniline", "3-methylbutanoyl chloride", "8-chloro-5-nitroquinolin-4(1H)-one", "Base" ], "Reaction": [ "Step 1: 2,4-dichloroaniline is reacted with 3-methylbutanoyl chloride in the presence of a base to form the intermediate 2,4-dichloro-N-(3-methylbutanoyl)aniline.", "Step 2: The intermediate 2,4-dichloro-N-(3-methylbutanoyl)aniline is then reacted with 8-chloro-5-nitroquinolin-4(1H)-one in the presence of a base to yield the final product '8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one'." ] } | |

CAS RN |

1361227-90-8 |

Product Name |

8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one |

Molecular Formula |

C20H16Cl3N3O4 |

Molecular Weight |

468.715 |

IUPAC Name |

8-chloro-2-(2,4-dichloroanilino)-3-(3-methylbutanoyl)-5-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C20H16Cl3N3O4/c1-9(2)7-15(27)17-19(28)16-14(26(29)30)6-4-11(22)18(16)25-20(17)24-13-5-3-10(21)8-12(13)23/h3-6,8-9H,7H2,1-2H3,(H2,24,25,28) |

InChI Key |

LRTXIQCBQIKIOH-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Cl)NC3=C(C=C(C=C3)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

JH-RE-06; JH-RE06; JH-RE 06; JHRE-06; JHRE06; JHRE 06; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)